![molecular formula C22H39N5O4 B8125228 (2R,4S)-Boc-Pro(4-N3) DCHA](/img/structure/B8125228.png)
(2R,4S)-Boc-Pro(4-N3) DCHA
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Description
“(2R,4S)-Boc-Pro(4-N3) DCHA” is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
The synthesis of “(2R,4S)-Boc-Pro(4-N3) DCHA” involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups .
Molecular Structure Analysis
The molecular weight of “(2R,4S)-Boc-Pro(4-N3) DCHA” is 453.62 . Its molecular formula is C23H43N5O4 .
Chemical Reactions Analysis
“(2R,4S)-Boc-Pro(4-N3) DCHA” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
“(2R,4S)-Boc-Pro(4-N3) DCHA” has a molecular weight of 453.62 and a molecular formula of C23H43N5O4 .
Mechanism of Action
The mechanism of action of “(2R,4S)-Boc-Pro(4-N3) DCHA” is based on its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Future Directions
The future directions of “(2R,4S)-Boc-Pro(4-N3) DCHA” could involve its use in various research areas due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
properties
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7+/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCLQGQCINCLJ-HLISZSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-Boc-Pro(4-N3) DCHA |
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